molecular formula C20H22N2O3S B2689862 N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-39-6

N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2689862
CAS No.: 896375-39-6
M. Wt: 370.47
InChI Key: GBWMPXLFQOKJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Quinoline-Sulfonamide Hybrid Compounds

The integration of quinoline and sulfonamide pharmacophores traces its origins to the mid-20th century, following the groundbreaking discovery of sulfanilamide’s antibacterial properties in the 1930s. Early sulfonamides, such as Prontosil, demonstrated the therapeutic potential of the sulfonamide group, leading to its incorporation into diverse heterocyclic systems. By the 1980s, researchers began exploring quinoline derivatives, inspired by their natural occurrence in antimalarial alkaloids like quinine. The fusion of quinoline’s planar aromatic system with sulfonamide’s hydrogen-bonding capabilities emerged as a strategy to enhance bioavailability and target specificity.

A pivotal advancement occurred with the development of 1,4-dihydro-4-oxoquinoline sulfonamides, which exhibited potent antiviral activity against picornaviruses and rotaviruses. For instance, 1-(4-fluorophenyl)-2-phenyl-3-methyl-6-isopropyl-1,4-dihydro-4-oxoquinoline demonstrated IC~50~ values of 0.017–0.30 µg/mL against multiple rhinovirus serotypes. These findings validated the quinoline-sulfonamide hybrid as a versatile scaffold for antiviral agents.

Significance in Medicinal Chemistry Research

Pyridoquinoline sulfonamides occupy a critical niche in drug discovery due to their dual capacity for hydrophobic interactions (via the quinoline core) and polar interactions (via the sulfonamide group). This duality enables precise modulation of enzymatic targets, as exemplified by recent studies on quinoline-8-sulfonamide derivatives. For example, compound 9a reduced intracellular pyruvate levels in A549 lung cancer cells by 50% at 200 µg/mL, correlating with diminished cell viability and disrupted cell-cycle progression. Such effects underscore the scaffold’s potential in targeting metabolic enzymes like pyruvate kinase M2 (PKM2), a key regulator of cancer cell glycolysis.

The structural flexibility of these compounds further allows for tailored substitutions. Modifications at the N-ethyl and N-phenyl positions influence steric and electronic properties, enabling optimization of binding affinities. For instance, introducing electron-withdrawing groups on the phenyl ring enhances interactions with hydrophobic enzyme pockets, as observed in SARS-CoV-2 inhibitors featuring cyclic sulfonamides.

Classification Within Heterocyclic Sulfonamide Research

N-Ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide belongs to the fused polycyclic sulfonamides subclass, distinguished by its bridged pyridoquinoline system. This classification aligns with IUPAC guidelines for heterocyclic compounds, where the core structure is defined by:

  • A six-membered quinoline ring fused to a piperidine moiety.
  • A sulfonamide group (-SO~2~NH~2~) at position 9.
  • N-ethyl and N-phenyl substituents on the sulfonamide nitrogen.

Comparative studies highlight its structural kinship with antiviral 1,4-dihydro-4-oxoquinolines and anticancer quinoline-8-sulfonamides. The compound’s uniqueness arises from its hexahydropyrido ring, which introduces conformational rigidity, potentially reducing off-target interactions.

Emergence in Contemporary Drug Discovery Programs

Recent drug discovery initiatives have prioritized pyridoquinoline sulfonamides due to their multifaceted bioactivity. In antiviral research, analogs of this compound have shown promise against coxsackievirus B and SARS-CoV-2. For example, cyclic sulfonamide 22 (IC~50~ = 0.8 µM) inhibited SARS-CoV-2 replication without cytotoxicity, leveraging its sulfonamide group to bind viral proteases.

In oncology, derivatives targeting PKM2 have advanced to preclinical trials. The quinoline-8-sulfonamide scaffold’s ability to reduce pyruvate levels by 50% in cancer cells positions it as a metabolic disruptor. Synthesis routes involving Friedel-Crafts alkylation and sulfonation reactions have been optimized for industrial-scale production, though specific details remain proprietary.

Table 1: Representative Bioactivity Data for Pyridoquinoline Sulfonamides

Target Indication Compound Structure IC~50~ / EC~50~ Reference
Rhinovirus HRV10 1-(4-F-C~6~H~4~)-2-phenyl 0.013 µg/mL
A549 Lung Cancer Quinoline-8-sulfonamide 9a 200 µg/mL
SARS-CoV-2 Cyclic sulfonamide 22 0.8 µM

Properties

IUPAC Name

N-ethyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-22(17-8-4-3-5-9-17)26(24,25)18-13-15-7-6-12-21-19(23)11-10-16(14-18)20(15)21/h3-5,8-9,13-14H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWMPXLFQOKJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a complex arrangement of a pyridoquinoline core with sulfonamide functionality.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general approach includes:

  • Formation of the pyridoquinoline core through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonation processes.
  • Alkylation to achieve the ethyl substitution on the nitrogen atom.

Antimicrobial Activity

Research indicates that compounds similar to N-ethyl-3-oxo-N-phenyl derivatives exhibit significant antimicrobial properties. For example:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Bacillus subtilisEffective against
Aspergillus nigerAntifungal activity noted
Mycobacterium tuberculosisActive against

These findings suggest that N-ethyl derivatives may possess broad-spectrum antimicrobial effects .

Antitumor Activity

Recent studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific findings include:

  • Inhibition of cell growth in human cancer cell lines.
  • Induction of apoptosis through mitochondrial pathways.
  • Cell cycle arrest at specific phases leading to reduced viability.

Case Studies

A notable case study involved testing the compound against a panel of cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer). The results demonstrated:

Cell Line IC50 (µM) Mechanism
MCF715Induction of apoptosis
HeLa12Cell cycle arrest

This highlights the potential for further development as an antitumor agent .

Comparison with Similar Compounds

Core Heterocycle Modifications

The pyrido[3,2,1-ij]quinoline core in the target compound is a critical structural feature shared with analogs such as:

  • 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (): This analog substitutes the N-ethyl and N-phenyl groups with a single N-pentyl chain.
  • N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides (): These compounds replace the sulfonamide with a carboxamide group and introduce a hydroxyl substituent at position 6. Pharmacological studies indicate that carboxamide derivatives exhibit diuretic activity, but sulfonamides like the target compound may offer stronger hydrogen-bonding interactions with renal transporters, improving efficacy .

Substituent Variations on the Sulfonamide Group

  • 3-Oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (): The trifluoromethyl group on the phenyl ring introduces electron-withdrawing effects, which could enhance binding affinity to target proteins (e.g., carbonic anhydrase) and improve metabolic stability.
  • N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (): This derivative replaces the sulfonamide with an oxalamide linker and adds a hydroxypropyl chain.

Heterocycle Expansion and Ring Systems

  • N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (): This compound features a pyrido[1,2-a]quinoxaline core instead of pyrido[3,2,1-ij]quinoline. The expanded ring system alters electron distribution and conformational flexibility, which may reduce diuretic activity compared to the target compound’s compact fused core .

Key Pharmacological and Structural Insights

Structure-Activity Relationships (SAR)

Compound Name Core Structure Substituents Key Pharmacological Notes
Target Compound Pyrido[3,2,1-ij]quinoline N-ethyl, N-phenyl sulfonamide Hypothesized enhanced diuretic activity due to balanced lipophilicity and hydrogen-bonding capacity.
Analog Pyrido[3,2,1-ij]quinoline N-pentyl sulfonamide Increased lipophilicity may improve absorption but reduce metabolic stability.
Analog Pyrido[3,2,1-ij]quinoline N-(4-trifluoromethylphenyl) sulfonamide Electron-withdrawing group enhances binding but may limit solubility.
Analog Pyrido[1,2-a]quinoxaline N-methyl sulfonamide Altered core reduces conformational rigidity, potentially lowering efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions with precise control of reaction parameters. For example, temperature (often between 60–100°C) and reaction time (12–48 hours) are critical to optimize yields. Catalysts like acids or bases may facilitate intermediate steps, while purification methods such as recrystallization or column chromatography ensure product purity . Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For example, ¹H NMR can confirm the presence of the ethyl and phenyl groups via characteristic proton signals, while HRMS validates the molecular weight . X-ray crystallography may resolve complex stereochemistry in advanced studies .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% purity is typical for research-grade material). Stability under varying pH (e.g., 3–10) and temperature (e.g., 25–60°C) can be tested via accelerated degradation studies, with LC-MS identifying decomposition products .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with modified sulfonamide groups?

  • Methodological Answer : Systematic variation of substituents (e.g., bromo or methoxy groups) requires tailored reaction conditions. For instance, bromination at the 4-position of the benzene ring (as in 4-bromo derivatives) may demand electrophilic substitution under controlled pH (e.g., using HBr/H₂O₂) . Computational tools like DFT calculations can predict reactivity and guide experimental design .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. enzymatic inhibition) may arise from differences in assay conditions (e.g., cell lines, solvent systems). Meta-analysis of dose-response curves and replication under standardized protocols (e.g., IC₅₀ comparisons) is critical. For example, variations in sulfonyl group substituents can alter pharmacokinetic profiles, necessitating structure-activity relationship (SAR) studies .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd values) to targets like enzymes or receptors. Molecular docking simulations (e.g., using AutoDock Vina) provide insights into binding modes, while mutagenesis studies validate key residues in the binding pocket .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron density distributions and reactive sites (e.g., sulfonamide’s nitrogen atoms). Molecular dynamics (MD) simulations assess conformational stability in solvated environments, aiding in rational drug design .

Data Contradiction Analysis

Q. How to address inconsistencies in reported toxicity profiles?

  • Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., MTT vs. LDH assays) or model organisms. Standardized OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test) should be applied. Cross-referencing with structurally similar compounds (e.g., quinoline derivatives) can contextualize results .

Q. Why do solubility values vary across studies, and how can this be mitigated?

  • Methodological Answer : Solubility discrepancies often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or measurement techniques (e.g., nephelometry vs. HPLC). Standardized protocols like the shake-flask method at physiologically relevant pH (7.4) improve reproducibility. Co-solvency or prodrug strategies may enhance solubility for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.